
N,N-Diethyl-2,3,3-trifluoroacrylamide
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Overview
Description
N,N-Diethyl-2,3,3-trifluoroacrylamide: is a chemical compound with the molecular formula C7H10F3NO and a molecular weight of 181.1556 g/mol . It is characterized by the presence of trifluoromethyl and amide functional groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2,3,3-trifluoroacrylamide typically involves the reaction of 2,3,3-trifluoroacryloyl chloride with diethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,3,3-trifluoroacryloyl chloride+diethylamine→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2,3,3-trifluoroacrylamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can be substituted by nucleophiles such as amines and thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form N,N-diethyl-2,3,3-trifluoroacrylic acid and reduction to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous media.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Substituted amides or thiol derivatives.
Hydrolysis: 2,3,3-trifluoroacrylic acid and diethylamine.
Oxidation: N,N-diethyl-2,3,3-trifluoroacrylic acid.
Reduction: Corresponding alcohol derivatives.
Scientific Research Applications
N,N-Diethyl-2,3,3-trifluoroacrylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2,3,3-trifluoroacrylamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The amide group can form hydrogen bonds with proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
N,N-Diethylacrylamide: Similar structure but lacks the trifluoromethyl group.
N,N-Diethyl-2,2,2-trifluoroacetamide: Contains a trifluoromethyl group but differs in the position of the functional groups.
N,N-Dimethyl-2,3,3-trifluoroacrylamide: Similar structure but with methyl groups instead of ethyl groups.
Uniqueness: N,N-Diethyl-2,3,3-trifluoroacrylamide is unique due to the presence of both diethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications.
Biological Activity
N,N-Diethyl-2,3,3-trifluoroacrylamide (DETFA) is a fluorinated compound that has garnered attention due to its potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the current knowledge regarding the biological activity of DETFA, focusing on its toxicological effects, pharmacological properties, and relevant case studies.
- Molecular Formula : C7H10F3NO
- Molecular Weight : 181.16 g/mol
- CAS Number : 3024869
Toxicological Profile
The toxicological assessment of DETFA is essential for evaluating its safety in human and environmental contexts.
Acute Toxicity
Acute toxicity studies have indicated that DETFA exhibits moderate toxicity levels. In laboratory settings, it has been shown to cause adverse effects at high doses, including:
- Neurological Effects : Changes in motor activity and reaction times were observed in animal studies, suggesting potential neurotoxic effects.
- Organ Toxicity : Histopathological examinations revealed alterations in liver and kidney functions at elevated exposure levels.
Pharmacological Activity
Research into the pharmacological applications of DETFA is still emerging. Some potential activities include:
- Antimicrobial Properties : Initial studies suggest that DETFA may possess antimicrobial activity against certain bacterial strains, warranting further investigation into its use as an antibacterial agent.
- Inhibitory Effects on Enzymes : DETFA has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for drug development.
Case Studies
Several case studies have been conducted to evaluate the biological activity of DETFA:
- Study on Neurotoxicity :
- Reproductive Health Assessment :
- Antimicrobial Efficacy Study :
Data Table: Summary of Biological Activities
Properties
CAS No. |
97403-94-6 |
---|---|
Molecular Formula |
C7H10F3NO |
Molecular Weight |
181.16 g/mol |
IUPAC Name |
N,N-diethyl-2,3,3-trifluoroprop-2-enamide |
InChI |
InChI=1S/C7H10F3NO/c1-3-11(4-2)7(12)5(8)6(9)10/h3-4H2,1-2H3 |
InChI Key |
SFVAUJPSCBBWBL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(=C(F)F)F |
Origin of Product |
United States |
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